molecular formula C8H6N2O3 B1360815 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid CAS No. 787580-93-2

3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid

Cat. No. B1360815
M. Wt: 178.14 g/mol
InChI Key: JAPGBCYHMJSRNG-UHFFFAOYSA-N
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Description

“3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H6N2O3 . It is also known by its IUPAC name, which is the same as the common name .


Molecular Structure Analysis

The molecular structure of “3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid” can be represented by the SMILES notation: C1=CC2=C (C=C1C (=O)O)C (=O)NN2 . This notation provides a way to represent the structure using ASCII strings. The compound has a molecular weight of 178.15 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid” include a boiling point of 362.4±21.0 C at 760 mmHg and a melting point of >251 C . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Analogues

    The synthesis of two analogues of 3-oxo-1H-indene-1-carboxylic acid derivatives from 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid through bromination and subsequent dehydrobromination has been reported. The bromination process conditions were optimized to achieve a high yield of 97% (Yang Li-jian, 2013).

  • Derivatives as Antispermatogenic Agents

    A series of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives have shown potent antispermatogenic activity. Specific derivatives like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid exhibited significant effects on testicular weight and inhibition of spermatogenesis (G. Corsi, G. Palazzo, 1976).

  • Novel Synthesis of Oxadiazolyl-Indazoles

    The synthesis of novel 3-(5-substituted-[1,3,4] oxadiazol-2-yl)-1H-indazole in good yields has been accomplished, showcasing the versatility of 1H-indazole-3-carboxylic acid as a precursor (S. Raut et al., 2019).

Corrosion Inhibition

  • Anti-corrosive Behavior: Derivatives of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, such as 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, have demonstrated good inhibiting properties for mild steel corrosion in hydrochloric acid solutions. The inhibition efficiency increased with the concentration of these compounds (A. Saady et al., 2018).

N-Heterocyclic Carbenes

  • N-Heterocyclic Carbene Formation: 1.2-Dimethylindazolium-3-carboxylates, derived from indazole, decarboxylate on heating to form N-heterocyclic carbenes of indazole. These carbenes can be trapped with iso(thio)cyanates to form amidates, demonstrating potential in organic synthesis and medicinal chemistry (A. Schmidt et al., 2006).

Antibacterial Activity

  • Antibacterial Compounds Synthesis: The synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid and its antibacterial activity showcase the potential use of these compounds in developing new antibacterial agents (M. Brahmayya et al., 2018).

properties

IUPAC Name

3-oxo-1,2-dihydroindazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-5-3-4(8(12)13)1-2-6(5)9-10-7/h1-3H,(H,12,13)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPGBCYHMJSRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646258
Record name 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid

CAS RN

787580-93-2
Record name 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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